

8-Chloro-2-methoxyquinoline chemical structure and properties

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Compound of Interest

Compound Name: 8-Chloro-2-methoxyquinoline

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An In-Depth Technical Guide to **8-Chloro-2-methoxyquinoline**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. [1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, provides a rigid and versatile framework for interacting with biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimalarial, and antimicrobial agents.[3][4][5]

This guide provides a detailed technical overview of a specific, functionalized derivative: **8-Chloro-2-methoxyquinoline**. We will explore its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis. Furthermore, we will delve into its chemical reactivity and its potential as a pivotal intermediate for drug discovery and development, empowering researchers and scientists to leverage this molecule in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

8-Chloro-2-methoxyquinoline is a substituted aromatic heterocycle. The core quinoline structure is modified with a chlorine atom at the C8 position of the benzene ring and a methoxy group at the C2 position of the pyridine ring. This specific substitution pattern dictates its chemical behavior and potential for further functionalization.

The methoxy group at the 2-position acts as an electron-donating group through resonance, influencing the electron density of the heterocyclic ring. The chlorine atom at the 8-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution.

Physicochemical Data: **8-Chloro-2-methoxyquinoline**

Property	Value	Source(s)
CAS Number	846038-39-9	[6]
Molecular Formula	C ₁₀ H ₈ ClNO	[6]
Molecular Weight	193.63 g/mol	[6]
Appearance	(Expected) Off-white to pale yellow solid	General observation for similar compounds
Melting Point	Data not readily available in cited literature. For comparison, the related 8-Chloro-2-methylquinoline melts at 64-70 °C.[7]	
Boiling Point	Data not readily available	
Solubility	Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.	

Spectroscopic Characterization

While specific spectra for this compound are primarily available through commercial vendors[8], its structure allows for the confident prediction of key spectroscopic features:

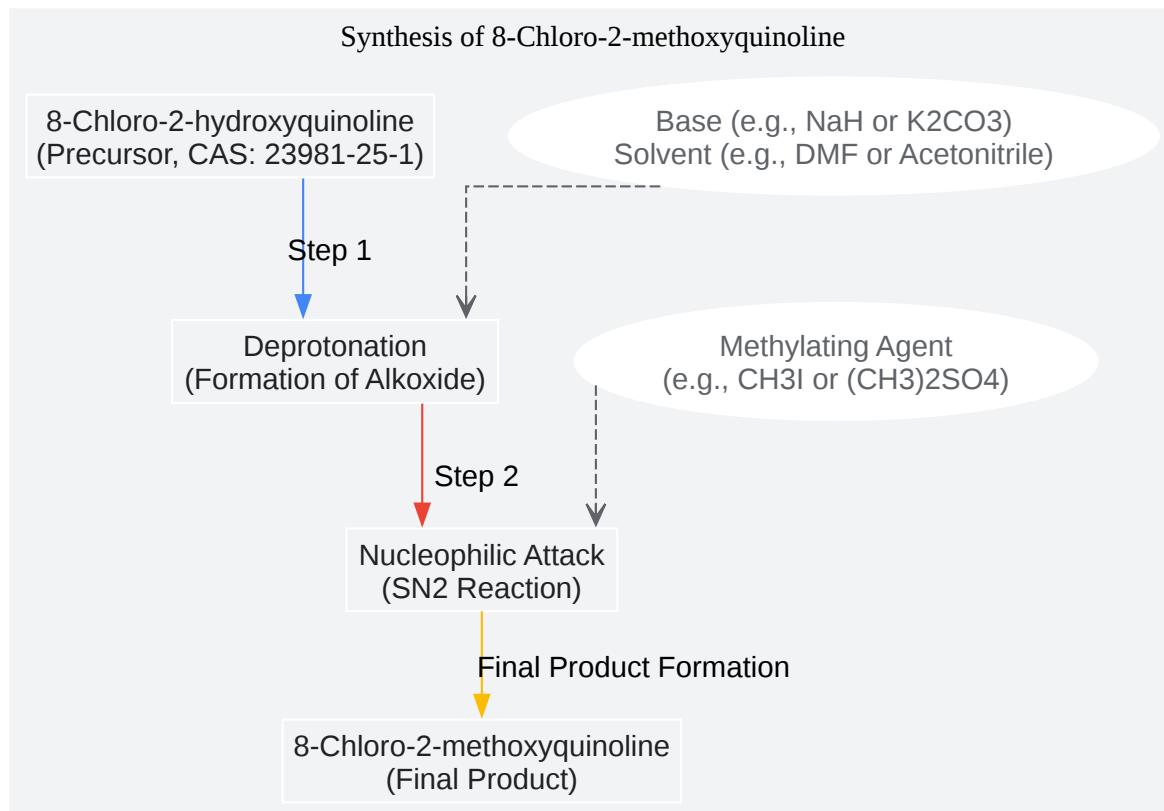
- ^1H NMR: The spectrum would show distinct signals for the five aromatic protons on the quinoline core and a singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy group. The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
- ^{13}C NMR: Approximately 10 distinct carbon signals would be expected. The carbon attached to the methoxy group (C2) would appear significantly downfield (approx. 160-165 ppm), while the carbon attached to the chlorine (C8) would also be influenced. The methoxy carbon itself would resonate around 55-60 ppm.
- IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and methyl groups ($\sim 2950\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region ($\sim 1500\text{-}1600\text{ cm}^{-1}$), and a strong C-O stretching band for the methoxy ether ($\sim 1020\text{-}1250\text{ cm}^{-1}$). The C-Cl stretch would appear in the fingerprint region ($\sim 600\text{-}800\text{ cm}^{-1}$).
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 193. A characteristic M^+2 peak at m/z 195 with approximately one-third the intensity of the M^+ peak would be present, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

A specific, published synthesis for **8-Chloro-2-methoxyquinoline** is not readily found. However, a reliable and robust synthetic route can be designed based on well-established quinoline chemistry. The most logical approach is the O-methylation of the corresponding 2-hydroxyquinoline precursor, which is commercially available. This method provides a clear, high-yielding path to the target molecule.

Proposed Synthetic Workflow

The proposed synthesis is a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This choice is based on the mild conditions and the high efficiency typically observed for the methylation of hydroxyl groups on electron-deficient heterocyclic systems.



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Caption: Proposed two-step synthesis via Williamson ether synthesis.

Detailed Experimental Protocol: O-Methylation

This protocol is a self-validating system. Successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, higher R_f spot.

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 8-Chloro-2-hydroxyquinoline (1.0 eq).

- Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture under a nitrogen atmosphere.
- Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
 - Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the relatively acidic N-H proton of the 2-quinolone tautomer, forming the highly nucleophilic oxygen anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.
- Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel over 20 minutes.
 - Causality Insight: Methyl iodide is a highly effective methylating agent for S_N2 reactions. A slight excess is used to ensure the reaction goes to completion. Adding it dropwise at low temperature helps to manage the exothermicity of the reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any excess NaH.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford pure **8-Chloro-2-methoxyquinoline**.

Applications in Research and Drug Development

While direct biological studies on **8-Chloro-2-methoxyquinoline** are scarce, its true value lies in its potential as a versatile synthetic intermediate for the construction of more complex, high-value molecules.^[1] The quinoline core is a well-established pharmacophore, and the specific functional groups of this molecule offer multiple handles for chemical modification.

- The Quinoline Core: The fundamental quinoline ring system is a proven scaffold for developing drugs with a vast range of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) properties.^{[3][4]} This molecule provides direct access to this privileged core.
- The 8-Chloro Group as a Synthetic Handle: The chlorine atom at the C8 position is a key site for modification. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amine, or alkyne moieties. This enables the rapid generation of diverse chemical libraries for screening. Furthermore, halogenated 8-hydroxyquinoline derivatives often exhibit enhanced antimicrobial or anticancer activity, suggesting that the 8-chloro substituent could be a beneficial feature to retain in a final drug candidate.^{[9][10][11]}
- The 2-Methoxy Group as a Modulator: The methoxy group at the C2 position serves two primary roles.
 - It can be retained in the final molecule, where it can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and pharmacokinetic profile.
 - Alternatively, it can be readily cleaved under acidic conditions (e.g., using HBr or BBr₃) to reveal the 8-chloro-2-hydroxyquinoline (or its 2-quinolone tautomer). The 2-quinolone moiety is itself a critical pharmacophore found in numerous bioactive compounds.^[12] This makes the 2-methoxy group an effective protecting or masking group for the 2-oxo functionality.

The strategic combination of these features makes **8-Chloro-2-methoxyquinoline** a highly valuable building block for medicinal chemists aiming to develop novel therapeutics targeting a

wide array of diseases.[13]

Safety and Handling

A specific Safety Data Sheet (SDS) for **8-Chloro-2-methoxyquinoline** is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous quinoline derivatives.

- Hazard Classification: Based on data for similar compounds like 8-Chloro-2-hydroxyquinoline, this compound should be considered an irritant to the skin, eyes, and respiratory system.
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

8-Chloro-2-methoxyquinoline is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While not an end-product itself, its value as a molecular scaffold and synthetic intermediate is substantial. Its three key components—the privileged quinoline core, the synthetically versatile 8-chloro group, and the modifiable 2-methoxy group—provide chemists with a powerful tool for the rational design and synthesis of novel, biologically active molecules. The robust synthetic protocol detailed herein offers a reliable method for its preparation, opening the door for its broader application in drug discovery and materials science.

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